5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 2-methoxybenzoate
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Description
5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 2-methoxybenzoate, also known as O-Desmethyltramadol, is a synthetic opioid that is structurally related to tramadol. This compound is widely used in scientific research due to its potent analgesic properties.
Scientific Research Applications
Antidepressant and Anticancer Applications
Antidepressant Potential : Derivatives of benzo[b]thiophene, similar in structural motifs to the compound of interest, have been synthesized and evaluated for their dual action at 5-HT1A serotonin receptors and serotonin reuptake inhibition, indicating potential antidepressant properties (Orus et al., 2002).
Anticancer and Antiviral Activities : Research into pyrazoline-substituted 4-thiazolidinones, which share a similar interest in heterocyclic and aromatic compounds, has demonstrated selective inhibition of leukemia cell lines and activity against Tacaribe virus, suggesting applications in anticancer and antiviral therapies (Havrylyuk et al., 2013).
Neuroprotective and Anti-Alzheimer's Disease Potential
Histone Deacetylase Inhibition for Alzheimer's : Compounds with methoxybenzoyl groups have been developed as selective histone deacetylase 6 inhibitors, demonstrating neuroprotective activity and potential for ameliorating Alzheimer's disease phenotypes by decreasing tau protein phosphorylation and aggregation (Lee et al., 2018).
properties
IUPAC Name |
[5-methoxy-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 2-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O5S/c1-25-15-9-11-17(19(23)12-10-16-6-5-13-28-16)21(14-15)27-22(24)18-7-3-4-8-20(18)26-2/h3-14H,1-2H3/b12-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIJFUHIOJYIKQ-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CS2)OC(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CS2)OC(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 2-methoxybenzoate |
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